molecular formula C10H8ClNO2 B1404106 3-(4-Chloro-phenyl)-isoxazol-4-ylmethanol CAS No. 1159603-79-8

3-(4-Chloro-phenyl)-isoxazol-4-ylmethanol

Cat. No. B1404106
M. Wt: 209.63 g/mol
InChI Key: DYUDRDUXHQCZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-phenyl)-isoxazol-4-ylmethanol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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properties

CAS RN

1159603-79-8

Product Name

3-(4-Chloro-phenyl)-isoxazol-4-ylmethanol

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C10H8ClNO2/c11-9-3-1-7(2-4-9)10-8(5-13)6-14-12-10/h1-4,6,13H,5H2

InChI Key

DYUDRDUXHQCZQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC=C2CO)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2CO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described for example 323e, 3-(4-chloro-phenyl)-isoxazole-4-carboxylic acid (40.0 g, 178.9 mmol) was converted, instead of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid, to the title compound (17.3 g, 46%) which was obtained as a light green solid. MS: m/e=210.1 [M+H]′.
Quantity
40 g
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0 (± 1) mol
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Yield
46%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-(4-chloro-phenyl)-isoxazole-4-carboxylic acid (40.0 g, 178.9 mmol) in THF (370 mL) at −10° C. was added triethylamine (25.1 mL, 179 mmol) and then a solution of ethylchloroformate (17.4 mL, 179 mmol) in THF (111 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (17.6 g, 447 mmol) in water (111 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with aqueous sodium hydroxide (1 N, 648 mL) and extracted with tert-butylmethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=1:1) afforded the title product (17.3 g, 46%) which was obtained as a light green solid. MS: m/e=210.1 [M+H]+.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
25.1 mL
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reactant
Reaction Step One
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Quantity
370 mL
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solvent
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Quantity
17.4 mL
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reactant
Reaction Step Two
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Quantity
111 mL
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solvent
Reaction Step Two
Quantity
17.6 g
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reactant
Reaction Step Three
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Quantity
111 mL
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solvent
Reaction Step Three
Quantity
648 mL
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Reaction Step Four
Yield
46%

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